molecular formula C16H19NO5 B8030277 Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate CAS No. 1951438-82-6

Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate

Cat. No.: B8030277
CAS No.: 1951438-82-6
M. Wt: 305.32 g/mol
InChI Key: OYUQDMYUAQYUDR-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate (CAS 1951438-82-6) is a piperidine derivative with a molecular formula of C16H19NO5 and a molecular weight of 305.33 g/mol . This compound serves as a versatile chemical building block in organic and medicinal chemistry research. Piperidine scaffolds like this one are of significant interest in pharmaceutical development for their role as intermediates in the synthesis of optically active piperidine derivatives . The 4-oxopiperidine (4-piperidone) structure is a key scaffold explored in drug discovery, particularly in the development of central nervous system (CNS) active agents, such as selective dopamine receptor antagonists . Researchers value this compound for its functional groups, which allow for further synthetic modification, enabling the exploration of structure-activity relationships in novel bioactive molecules . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-21-15(19)13-12(18)8-9-17(14(13)16(20)22-2)10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUQDMYUAQYUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142065
Record name 2,3-Piperidinedicarboxylic acid, 4-oxo-1-(phenylmethyl)-, 2,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951438-82-6
Record name 2,3-Piperidinedicarboxylic acid, 4-oxo-1-(phenylmethyl)-, 2,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951438-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Piperidinedicarboxylic acid, 4-oxo-1-(phenylmethyl)-, 2,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Cyclocondensation and Esterification

The most widely documented route begins with 1-benzyl-4-oxopiperidine-3-carboxylic acid as a precursor. The synthesis proceeds via a two-stage protocol:

Stage 1: Cyclocondensation
A solution of 1-benzyl-4-oxopiperidine-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) is treated with thionyl chloride (1.2 equiv) at 0°C to form the corresponding acyl chloride. Subsequent addition of methanol (2.5 equiv) and triethylamine (1.5 equiv) at room temperature yields the mono-methyl ester intermediate .

Stage 2: Esterification and Purification
The intermediate undergoes a second esterification using methyl iodide (1.1 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 68–72% overall yield .

Key Data:

ParameterValue
Reaction Temperature0°C (Stage 1); 60°C (Stage 2)
Solvent SystemDCM (Stage 1); DMF (Stage 2)
Catalysts/ReagentsSOCl₂, CH₃I, K₂CO₃
Yield68–72%

Microwave-Assisted One-Pot Synthesis

To reduce reaction times, microwave irradiation has been employed in a one-pot protocol. A mixture of 1-benzyl-4-piperidone (1.0 equiv), dimethyl acetylenedicarboxylate (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene is irradiated at 120°C for 30 minutes. The reaction exploits in situ enamine formation, followed by cyclization and esterification .

Advantages:

  • Time Efficiency : 30 minutes vs. 12–24 hours in classical methods.

  • Improved Atom Economy : 85% vs. 70% in traditional approaches .

Limitations:

  • Scalability challenges due to specialized equipment requirements.

  • Higher sensitivity to moisture, necessitating rigorous anhydrous conditions .

Enzymatic Desymmetrization for Stereocontrol

For applications requiring enantiomerically pure product, lipase-catalyzed kinetic resolution has been explored. Racemic this compound is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) and isopropanol at 37°C. The enzyme selectively hydrolyzes one enantiomer, yielding the (2R,3S)-configured product with 92% enantiomeric excess (ee) .

Optimization Insights:

  • Substrate Loading : 50 mM concentration minimizes enzyme inhibition.

  • Solvent System : Aqueous/organic biphasic systems enhance enantioselectivity.

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize Wang resin-functionalized intermediates to streamline purification. The piperidine core is assembled on resin via a four-component Ugi reaction, followed by on-resin esterification with methyl chloroformate. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (95:5) releases the product with >95% purity, bypassing chromatography .

Protocol Summary:

  • Ugi Reaction : Benzylamine, methyl glyoxylate, tert-butyl isocyanide, and Wang resin-bound carboxylic acid.

  • Cyclization : Resin-treated intermediate heated at 80°C in DMF.

  • Esterification : Methyl chloroformate (2.0 equiv) in pyridine.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityStereocontrol
Classical Cyclization68–7298HighNone
Microwave-Assisted78–8297ModerateNone
Enzymatic Resolution45–5099Low92% ee
Solid-Phase Synthesis85–9095HighNone

Critical Observations:

  • Microwave Methods excel in speed but face scalability barriers.

  • Enzymatic Approaches trade yield for stereochemical precision, ideal for pharmaceutical applications.

  • Solid-Phase Synthesis reduces purification burdens, making it suitable for combinatorial libraries .

Challenges and Optimization Strategies

Challenge 1: Oxo Group Stability
The 4-oxo group is prone to reduction under acidic conditions. Substituting HCl with milder acids (e.g., acetic acid) in workup steps preserves functionality .

Challenge 2: Regioselective Esterification
Competing esterification at the 2- vs. 3-positions is mitigated by using bulkier bases (e.g., DBU) to favor the desired 2,3-diester .

Catalytic Innovations:

  • Palladium-Catalyzed Carbonylation : Introduces carboxyl groups via CO insertion, reducing reliance on pre-functionalized precursors .

  • Photoredox Activation : Enables late-stage benzylation under visible light, enhancing functional group tolerance .

Industrial-Scale Considerations

For kilogram-scale production, the classical cyclocondensation route remains dominant due to reagent affordability and proven reliability. Key modifications include:

  • Continuous Flow Reactors : Enhance heat/mass transfer during exothermic esterification steps.

  • Crystallization-Based Purification : Replaces chromatography, reducing solvent waste .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry
Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate serves as a versatile building block in organic synthesis. It is utilized for creating complex organic molecules and can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

2. Biology
Research indicates that this compound may exhibit potential biological activities. Its structure suggests interactions with enzymes or receptors due to the presence of functional groups conducive to hydrogen bonding. Studies have explored its role in modulating biological pathways, although specific molecular targets remain largely uncharacterized .

3. Medicine
The compound is investigated for its therapeutic potential as a precursor for drug development. Its ability to bind to specific biological targets suggests it may have applications in treating diseases such as malaria and HIV, where compounds with similar structures have shown promising antiviral effects . For instance, related compounds have been reported to inhibit HIV replication effectively at low concentrations .

4. Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antiviral Activity : Research has shown that structurally similar compounds can inhibit viral replication effectively. For example, one study demonstrated complete inhibition of HIV replication at concentrations as low as 5 µM .
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various bacterial strains and fungi. This aspect points to possible applications in public health as an alternative treatment option for infectious diseases .

Mechanism of Action

The mechanism of action of Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Piperidine Derivatives: The target compound’s piperidine ring contrasts with indole (), thiopyranoindole (), and naphthalene () cores in related dicarboxylates. The 4-oxo group in piperidine enhances electrophilicity, enabling nucleophilic attacks, whereas indole derivatives undergo electrophilic substitutions (e.g., nitration, iodination) .
  • Fused Ring Systems: Compounds like tetramethyl pyrido-benzothiazole tetracarboxylates () and bicyclic furan adducts () exhibit increased structural complexity and rigidity compared to the monocyclic piperidine scaffold.

Substituent Effects

  • Benzyl vs. Aryl/Acyl Groups: The benzyl group in the target compound may confer steric bulk and lipophilicity, contrasting with electron-withdrawing substituents (e.g., nitro, chloro) in analogs like dimethyl 6-amino-1-benzamido-4-(4-nitrophenyl)-1,4-dihydropyridine-2,3-dicarboxylate (). Such substituents influence reactivity and regioselectivity; for example, bromo-substituted indole dicarboxylates direct nitration exclusively to the 4-position .
  • Functional Groups: The 4-oxo group in the target compound contrasts with amino (), cyano (), and thiocarbonyl () moieties in analogs, which alter electronic properties and hydrogen-bonding capabilities.

Reactivity Trends

  • Oxo Group Reactivity: The 4-oxo group in the piperidine ring could undergo reductions (e.g., to 4-aminopiperidine analogs, as in ) or participate in condensations, unlike nitro or cyano groups in dihydropyridine derivatives ().

Physical and Spectroscopic Properties

Melting Points and Yields

Compound (Reference) Substituents Yield (%) Melting Point (°C) ee (%)
10fa () 4-Methoxybenzamido, 4-phenyl 55 113–115 42
10ab () 4-Nitrophenyl 95 158–160 46
10ad () 3-Chlorophenyl 70 134–136 52
Dimethyl 5-bromo-4-nitroindole-2,3-dicarboxylate () 5-Bromo, 4-nitro Not reported Not reported
  • Trends : Electron-withdrawing groups (e.g., nitro) correlate with higher melting points and yields, likely due to enhanced crystallinity and stability .

Spectroscopic Characterization

  • NMR and IR : All analogs () show characteristic ester carbonyl stretches (1700–1750 cm⁻¹) and aromatic proton signals (δ 6.5–8.5 ppm in ¹H-NMR). The target compound’s 4-oxo group would exhibit a distinct carbonyl signal (~200 ppm in ¹³C-NMR).

Biological Activity

Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with two carboxylate groups and a benzyl substituent. Its unique structure allows for various interactions with biological targets, making it a candidate for pharmacological exploration.

Chemical Formula: C16_{16}H17_{17}N1_{1}O4_{4}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzymatic activity through binding to active sites or allosteric sites, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects: Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.
  • Enzyme Inhibition: It shows potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing neurological functions.

Case Studies

  • Anticancer Activity:
    A study evaluated the antiproliferative effects of this compound on human multiple myeloma RPMI 8226 cells. The compound demonstrated an IC50_{50} value of approximately 0.45 mg/mL over 24 hours, indicating significant cytotoxicity .
  • Enzyme Interaction:
    Research has shown that the compound can bind to specific enzymes, leading to inhibition of their activity. For instance, it was tested against proteasome activity in cancer cells, showing a dose-dependent inhibition pattern .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeIC50_{50} = 0.45 mg/mL (RPMI 8226)
Enzyme InhibitionInhibition of proteasome activity
Receptor ModulationPotential interaction with D4R

Table 2: Synthesis and Yield Data

Synthesis MethodYield (%)Purity (%)Reference
Catalytic Methanol Reaction85>95
Multicomponent ReactionsVaries>90

Q & A

Basic: How can researchers optimize the synthesis of dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate to improve yield and purity?

Methodological Answer:
Synthetic optimization should employ factorial experimental design (e.g., Design of Experiments, DoE) to systematically test variables such as catalyst loading, solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (25–80°C), and stoichiometric ratios. For example, orthogonal arrays can identify interactions between parameters . Chromatographic techniques (HPLC, GC) paired with mass spectrometry (MS) should monitor intermediate purity, while recrystallization or column chromatography can isolate the final product .

Advanced: What strategies resolve contradictions in NMR spectral data for stereoisomers or tautomeric forms of this compound?

Methodological Answer:
Contradictions in NMR data often arise from dynamic equilibria (e.g., keto-enol tautomerism) or stereochemical ambiguity. Use 2D NMR techniques (COSY, NOESY, HSQC) to assign proton-proton correlations and spatial arrangements. Computational modeling (DFT or molecular dynamics) can predict stable conformers and compare calculated chemical shifts with experimental data . For stereoisomers, chiral chromatography (HPLC with polysaccharide columns) or X-ray crystallography provides definitive structural resolution .

Basic: What characterization techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:
A multi-technique approach is critical:

  • NMR (¹H, ¹³C, DEPT): Assigns proton and carbon environments, confirming substituent positions.
  • FTIR: Validates functional groups (e.g., ester C=O at ~1720 cm⁻¹, piperidinone carbonyl at ~1680 cm⁻¹).
  • Mass Spectrometry (HRMS): Confirms molecular ion and fragmentation patterns.
  • X-ray Crystallography: Provides absolute stereochemical configuration if crystalline .

Advanced: How can researchers evaluate the compound’s potential as a precursor for bioactive molecules (e.g., kinase inhibitors or neuropharmacological agents)?

Methodological Answer:
Begin with in vitro assays targeting specific enzymes (e.g., kinases, proteases) or receptors (e.g., dopamine transporters). Use structure-activity relationship (SAR) studies by synthesizing derivatives with modifications to the benzyl group or ester substituents. Pair this with computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. ADMET profiling (e.g., cytochrome P450 inhibition, plasma stability) ensures pharmacological viability .

Basic: What handling and storage conditions are critical to maintain the compound’s stability during experiments?

Methodological Answer:
Store the compound under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of ester groups. Use amber glass vials to avoid photodegradation. For handling, work in a fume hood with PPE (nitrile gloves, lab coat) to minimize skin contact. Monitor stability via periodic HPLC analysis under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: What mechanistic insights are required to explain its reactivity in ring-opening or cycloaddition reactions?

Methodological Answer:
Employ kinetic studies (e.g., variable-temperature NMR) to track reaction intermediates. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) can elucidate nucleophilic attack pathways. Computational studies (DFT for transition-state modeling) identify rate-determining steps. For cycloadditions, analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .

Basic: Which analytical methods are most reliable for assessing purity in complex mixtures?

Methodological Answer:
Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Pair with evaporative light scattering (ELS) or charged aerosol detection (CAD) for non-UV-active impurities. Quantitative ¹H NMR (qNMR) with an internal standard (e.g., maleic acid) provides absolute purity measurements .

Advanced: How can computational methods enhance understanding of its interactions with biological targets?

Methodological Answer:
Combine molecular docking (e.g., Glide, GOLD) with molecular dynamics (MD) simulations (AMBER, GROMACS) to model binding modes and residence times. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental ΔG measurements .

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